3-([1,1'-Biphenyl]-4-yl)propan-1-amine

Lipophilicity Blood-Brain Barrier Permeability Drug Design

3-([1,1'-Biphenyl]-4-yl)propan-1-amine (CAS 872215-02-6) is a primary aliphatic amine featuring a biphenyl moiety linked via a three-carbon alkyl chain. With a molecular formula of C15H17N and a molecular weight of 211.30 g/mol, this compound serves as a versatile building block and intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
Cat. No. B12951548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yl)propan-1-amine
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CCCN
InChIInChI=1S/C15H17N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12,16H2
InChIKeyYHLSJHLBXDIJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-([1,1'-Biphenyl]-4-yl)propan-1-amine for Procurement: A Physicochemically Differentiated Primary Amine Building Block


3-([1,1'-Biphenyl]-4-yl)propan-1-amine (CAS 872215-02-6) is a primary aliphatic amine featuring a biphenyl moiety linked via a three-carbon alkyl chain. With a molecular formula of C15H17N and a molecular weight of 211.30 g/mol, this compound serves as a versatile building block and intermediate in medicinal chemistry and organic synthesis . Its structural architecture—combining a rigid, planar biphenyl core with a flexible primary amine-terminated propyl linker—provides a distinct physicochemical profile compared to simpler arylalkylamines such as 4-phenylbutylamine or 2-phenylethylamine, making it particularly valuable in applications requiring enhanced molecular rigidity and specific spatial orientation [1].

Why 3-([1,1'-Biphenyl]-4-yl)propan-1-amine Cannot Be Replaced by Simpler Arylalkylamines


Superficially similar primary amines such as 4-phenylbutylamine or 3-phenylpropylamine share the amine functional group but lack the extended biphenyl aromatic system that defines this compound's lipophilicity, conformational rigidity, and molecular recognition potential. Generic substitution of 3-([1,1'-Biphenyl]-4-yl)propan-1-amine with these mono-phenyl analogs would result in a dramatic alteration of physicochemical properties: the LogP of the target compound is approximately 3.95, compared to approximately 2.36 for 4-phenylbutylamine and approximately 1.83 for 3-phenylpropylamine . This ~67–117% increase in lipophilicity directly impacts membrane permeability, protein binding, and compound partitioning in biological assays or separation processes. Furthermore, the biphenyl core introduces distinct UV absorption characteristics and π-stacking capabilities absent in single-ring analogs, making the compound irreplaceable in applications where aromatic interactions govern molecular performance [1]. The evidence below quantifies these differences and establishes clear selection criteria.

Quantified Differentiation Evidence: 3-([1,1'-Biphenyl]-4-yl)propan-1-amine vs. Closest Structural Analogs


Lipophilicity (LogP) Drives Compound Selection for Membrane Permeability and CNS Applications

3-([1,1'-Biphenyl]-4-yl)propan-1-amine exhibits a LogP of 3.94520, substantially higher than the mono-phenyl analog 4-phenylbutylamine (LogP 2.36) and 3-phenylpropylamine (LogP 1.83) [1]. This quantitative lipophilicity advantage translates to improved passive membrane permeability, a critical parameter in CNS drug discovery where LogP values in the 1.5–4.5 range are often targeted for optimal blood-brain barrier penetration.

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Molecular Weight and PSA Profile Distinguish This Biphenyl Amine from Common Building Block Alternatives

The target compound has a molecular weight of 211.30 g/mol and a topological polar surface area (tPSA) of 26.02 Ų . By comparison, 4-phenylbutylamine has a molecular weight of 149.24 g/mol (tPSA 26.02 Ų) and 3-phenylpropylamine 135.21 g/mol (tPSA 26.02 Ų) . While the tPSA remains identical due to the shared primary amine, the higher molecular weight of the biphenyl derivative provides greater hydrophobic surface area for target binding while maintaining favorable drug-likeness within Lipinski's Rule of Five parameters.

Molecular Properties Drug-Likeness Physicochemical Screening

Commercial Purity and Availability Profile Supports Reproducible Research Procurement

Commercially, 3-([1,1'-Biphenyl]-4-yl)propan-1-amine is available from multiple suppliers at purities of 95% minimum (CymitQuimica, Biosynth brand) and 98.0% (Chemsrc supplier network) . This level of commercial availability with defined purity specifications contrasts with less commonly stocked specialized biphenyl amine isomers, reducing procurement lead times for routine research use.

Chemical Procurement Purity Specification Reproducibility

Conformational Rigidity Is Conferred by the Biphenyl Core, Absent in Flexible Mono-Phenyl Analogs

The biphenyl moiety in the target compound introduces a defined dihedral angle between the two aromatic rings, which has been characterized in biphenyl derivatives through X-ray crystallography and computational studies [1]. In contrast, mono-phenyl analogs such as 4-phenylbutylamine possess a freely rotatable single-ring system with no inter-ring torsion constraint. This conformational restriction in 3-([1,1'-Biphenyl]-4-yl)propan-1-amine can lead to more predictable binding poses in protein targets and more defined molecular geometries in self-assembling systems.

Conformational Analysis Molecular Recognition Structure-Based Design

Synthetic Versatility as a Key Intermediate for Sacubitril-Related Chemistry and Beyond

Patent literature identifies biphenyl propanamine derivatives, including compounds structurally related to 3-([1,1'-Biphenyl]-4-yl)propan-1-amine, as key intermediates in the synthesis of Sacubitril (AHU-377), the neprilysin inhibitor component of the blockbuster cardiovascular drug Entresto (LCZ696) [1]. In particular, CN-107540574-A describes the preparation of R-biphenyl propanolamine from biphenyl propanamine intermediates as a 'key intermediate' for Sacubitril, noting the method is 'simple to operate, route is short, and adapted to industrialized production' [1]. While the target compound itself is the non-hydroxylated primary amine precursor, its structural homology to these validated intermediates positions it within a commercially significant synthetic pathway that simpler mono-phenyl amines cannot access.

Synthetic Intermediate API Synthesis Neprilysin Inhibitor

Validated Application Scenarios for 3-([1,1'-Biphenyl]-4-yl)propan-1-amine Based on Differentiation Evidence


CNS Drug Discovery Programs Requiring Defined Lipophilicity for Blood-Brain Barrier Penetration

With a LogP of 3.94520, this compound occupies an optimal lipophilicity range for CNS drug candidates, outperforming 4-phenylbutylamine (LogP 2.36) and 3-phenylpropylamine (LogP 1.83) in predicted membrane permeability [Section 3, Evidence Items 1–2]. Research teams designing CNS-targeted libraries should prioritize this compound when the biphenyl pharmacophore aligns with their target of interest, as the enhanced lipophilicity directly translates to improved passive BBB penetration potential .

Fragment-Based Drug Discovery (FBDD) and Molecular Probe Development

The combination of a compact molecular weight (211.30 g/mol), favorable tPSA (26.02 Ų), and a rigid biphenyl core with a versatile primary amine handle makes this compound an excellent fragment or scaffold for FBDD campaigns. The primary amine enables rapid derivatization (amide coupling, reductive amination, sulfonamide formation), while the biphenyl core provides a defined spatial orientation for target engagement not achievable with flexible mono-phenyl fragments [Section 3, Evidence Items 1–2, 4] [1].

Synthetic Intermediate for Neprilysin Inhibitor Analogs and Sacubitril-Derived Compounds

As evidenced by patent literature, biphenyl-4-yl-propan-1-amine scaffolds serve as key intermediates in the synthesis of Sacubitril and related neprilysin inhibitors—a multi-billion-dollar drug class [Section 3, Evidence Item 5]. Procurement for medicinal chemistry programs developing next-generation NEP inhibitors or exploring the biphenyl-propanamine chemical space is justified by the compound's direct structural homology to validated synthetic intermediates and the precedent of industrial-scale synthetic applicability [2].

Physicochemical Screening Libraries and QSAR Model Building

The well-defined LogP (3.94520) and molecular properties of this compound make it a valuable data point in physicochemical screening cascades and QSAR model development. Its position on the lipophilicity scale—significantly above mono-phenyl analogs—provides a critical calibration point for computational models predicting ADME properties of biphenyl-containing compounds [Section 3, Evidence Item 1] [3]. Procurement for screening collection augmentation should prioritize this compound to fill the biphenyl-amine lipophilicity niche not covered by standard arylalkylamine building blocks.

Quote Request

Request a Quote for 3-([1,1'-Biphenyl]-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.